

Introduction: The Indispensable Role of Boronic Acids in Modern Synthesis

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Compound of Interest

Compound Name: (4-(Benzyloxy)-2,6-dimethylphenyl)boronic acid

Cat. No.: B3025270

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Boronic acids, organoboron compounds characterized by a C–B bond and two hydroxyl groups ($R-B(OH)_2$), are a cornerstone of modern synthetic chemistry.^[1] Their relative stability to air and moisture, coupled with their versatile reactivity, makes them superior to many other organometallic reagents.^{[1][2]} Their most prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.^{[3][4]} This reaction's tolerance of a wide variety of functional groups and the generally low toxicity of boron-containing byproducts have cemented its status as a go-to method in academic and industrial laboratories, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.^{[2][5]}

Within this class of reagents, substituted dimethylphenylboronic acids are particularly valuable building blocks. The presence and position of the two methyl groups on the phenyl ring allow chemists to fine-tune steric and electronic properties, influencing reaction kinetics, selectivity, and the final properties of the target molecule.^{[6][7]} This guide provides a comprehensive overview of the commercial availability of these key reagents, delves into critical quality control considerations, outlines a practical application protocol, and offers essential guidance on handling and storage.

Structural Diversity and Commercial Landscape

The strategic placement of methyl groups on the phenylboronic acid scaffold gives rise to several commercially important isomers, each offering unique steric and electronic profiles for

synthetic applications.

Key Isomers and Their Properties

- 2,5-Dimethylphenylboronic acid (CAS 85199-06-0): Widely used as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[8]
- 2,6-Dimethylphenylboronic acid (CAS 100379-00-8): The ortho-substitution pattern introduces significant steric hindrance around the boronic acid moiety. This can be strategically employed to control selectivity in cross-coupling reactions, though it may sometimes require modified catalytic systems or longer reaction times to achieve high yields. [6]
- 3,4-Dimethylphenylboronic acid (CAS 55499-43-9): A common building block used in both pharmaceutical development and materials science to create novel functional materials.[5]
- 3,5-Dimethylphenylboronic acid (CAS 172975-69-8): Frequently used in Suzuki-Miyaura couplings, allowing chemists to introduce a specific 3,5-disubstituted phenyl group to fine-tune pharmacological properties like solubility and metabolic stability in drug candidates.[3]

The formation of a cyclic trimer, known as a boroxine, can occur through the dehydration of three boronic acid molecules. This is a reversible process that can impact stoichiometry and characterization if not accounted for.[9]

Caption: Reversible dehydration of boronic acid monomers to a boroxine trimer.

Commercial Suppliers and Availability

A wide range of chemical suppliers offer substituted dimethylphenylboronic acids, from large global distributors to specialized manufacturers. Purity levels typically range from 95% to over 98%, with higher purity grades available for demanding applications like pharmaceutical synthesis.[3] The choice of supplier often depends on the required scale (milligrams to multi-kilogram), purity, and the level of quality documentation needed.

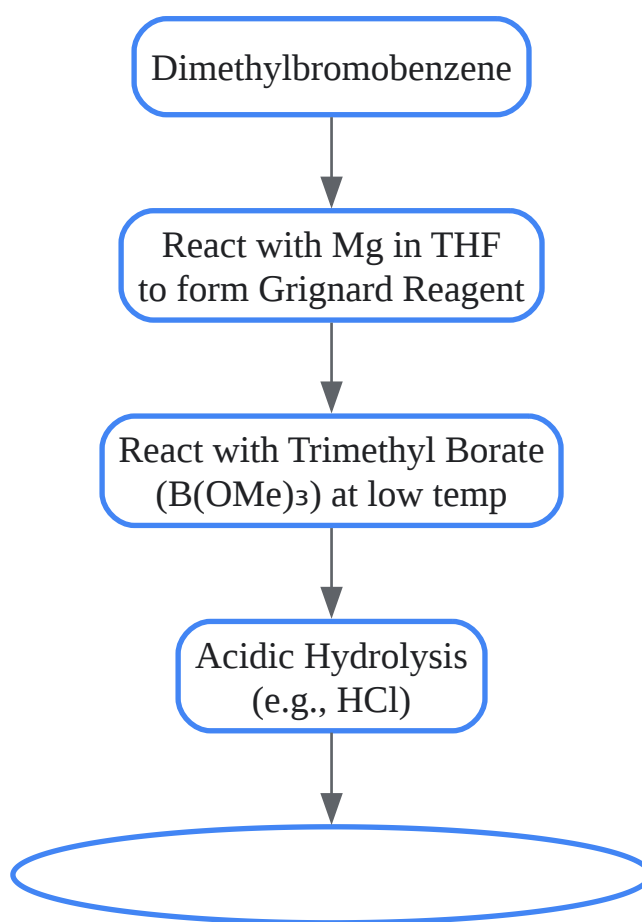
Isomer	CAS Number	Molecular Formula	Representative Commercial Suppliers
2,5-Dimethylphenylboronic acid	85199-06-0	C ₈ H ₁₁ BO ₂	Chem-Impex, Sigma-Aldrich, Alfa Aesar
2,6-Dimethylphenylboronic acid	100379-00-8	C ₈ H ₁₁ BO ₂	Sigma-Aldrich, Ningbo Inno Pharmchem, Combi-Blocks
3,4-Dimethylphenylboronic acid	55499-43-9	C ₈ H ₁₁ BO ₂	Xiamen Hisunny Chemical, NINGBO INNO PHARMCHEM, TCI
3,5-Dimethylphenylboronic acid	172975-69-8	C ₈ H ₁₁ BO ₂	Sigma-Aldrich, AK Scientific, Xiamen Hisunny Chemical

This table is representative and not exhaustive. Researchers should verify availability and specifications with individual suppliers.

For researchers requiring derivatives, pinacol esters of dimethylphenylboronic acids are also widely available and offer enhanced stability against protodeboronation compared to the free acids.^{[9][10]}

Synthesis, Quality Control, and Analytical Integrity

While this guide focuses on commercial availability, understanding the synthesis of these reagents is crucial for anticipating potential impurities. The most common laboratory and industrial synthesis involves the reaction of a Grignard reagent, formed from the corresponding dimethylbromobenzene, with a trialkyl borate (e.g., trimethyl borate) followed by acidic hydrolysis.^{[11][12]}



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Caption: General workflow for the synthesis of dimethylphenylboronic acids.

Self-Validating Protocols: The Importance of Rigorous QC

The reliability of synthetic procedures hinges on the quality of the starting materials. For boronic acids, several analytical techniques are essential to ensure purity and identity, forming a self-validating system for quality assessment.

- High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of boronic acids and detecting organic impurities. However, a significant analytical challenge is the on-column hydrolysis of boronic esters or degradation of the acid itself.^{[13][14]} To ensure accurate analysis, method development is critical. Using a stationary phase with low silanol activity and avoiding acidic modifiers in the mobile phase can minimize on-column hydrolysis.^[14]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for confirming the structure of the molecule, verifying the substitution pattern of the methyl groups, and detecting impurities.
- Mass Spectrometry (MS): Techniques like UHPLC-MS provide accurate mass data, confirming the molecular weight.^[15] Analysis can be complicated by the formation of boroxines or solvent adducts, requiring optimized instrument parameters.^{[15][16]}
- Titration: An acid-base titration can be used to determine the assay (the percentage of active boronic acid), which can be affected by the presence of the corresponding anhydrous boroxine.^[8]

Practical Application: Suzuki-Miyaura Cross-Coupling Protocol

The true value of dimethylphenylboronic acids is realized in their application. The following protocol provides a representative, field-proven methodology for a Suzuki-Miyaura coupling reaction.

Objective: Synthesize 3,5-dimethylbiphenyl from 3,5-dimethylphenylboronic acid and bromobenzene.

Materials:

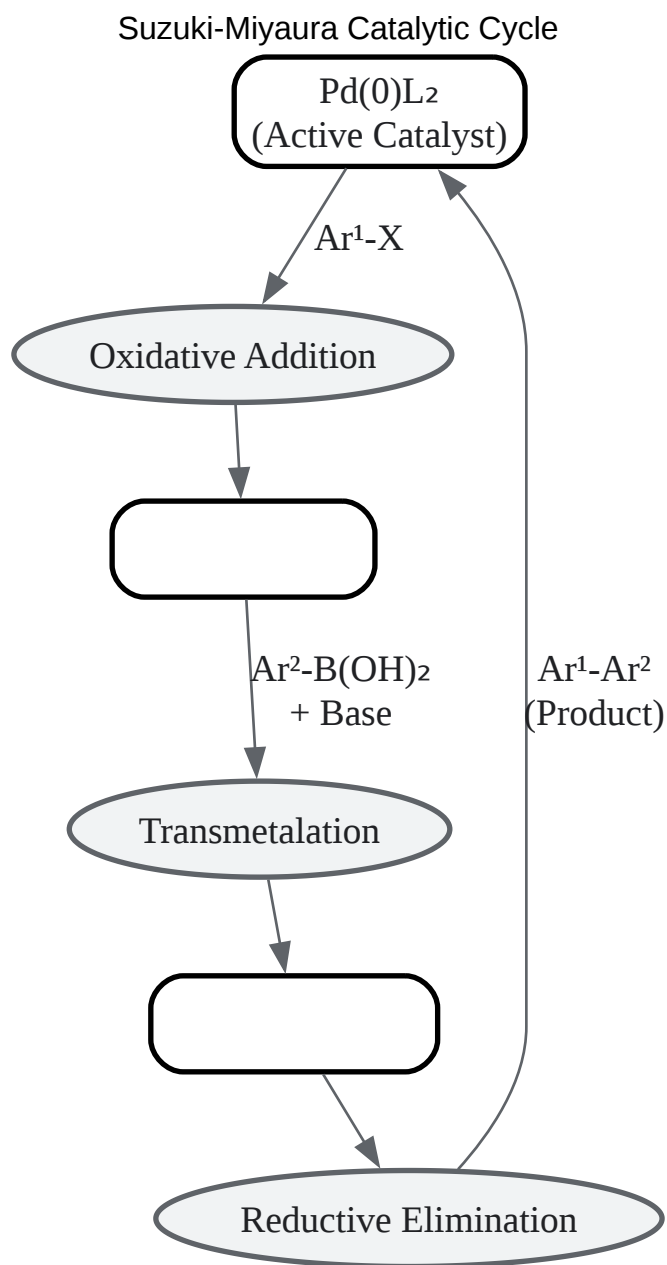
- 3,5-Dimethylphenylboronic acid (1.0 equiv)
- Bromobenzene (1.1 equiv)
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$, 0.02 equiv)
- Triphenylphosphine (PPh_3 , 0.04 equiv)
- Potassium Carbonate (K_2CO_3 , 2.0 equiv)
- Toluene/Water (4:1 mixture)

Step-by-Step Methodology

- **Catalyst Pre-formation (Optional but Recommended):** To a reaction vessel under an inert atmosphere (N_2 or Ar), add $Pd(OAc)_2$ and PPh_3 to the toluene portion of the solvent. Stir for 15-20 minutes at room temperature. This step forms the active $Pd(0)$ catalyst in situ, leading to more reproducible results.
- **Reagent Addition:** To the vessel containing the catalyst, add 3,5-dimethylphenylboronic acid, bromobenzene, and the aqueous solution of K_2CO_3 .
- **Reaction:** Heat the biphasic mixture to 80-90 °C with vigorous stirring to ensure adequate mixing between the organic and aqueous phases.
- **Monitoring:** Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
- **Work-up:** Cool the reaction mixture to room temperature. Separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) two times.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3,5-dimethylbiphenyl.

Causality Behind Choices:

- **Catalyst System:** $Pd(OAc)_2/PPh_3$ is a classic, robust catalyst system. The phosphine ligand stabilizes the $Pd(0)$ center and facilitates the oxidative addition and reductive elimination steps.
- **Base:** Potassium carbonate is a moderately strong inorganic base. Its role is crucial: it reacts with the boronic acid to form a more nucleophilic boronate species ($RB(OH)_3^-$ or similar), which is necessary for the key transmetalation step with the palladium complex.^[2]
- **Solvent System:** The two-phase toluene/water system is effective for dissolving both the organic reagents and the inorganic base, facilitating the reaction at the interface.



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